2-Bromo-4,6-dimethoxyphenol CAS 1219618-88-8 chemical properties
This technical monograph provides a comprehensive analysis of 2-Bromo-4,6-dimethoxyphenol (CAS 1219618-88-8) , a specialized halogenated phenolic building block. Designed for researchers in medicinal chemistry and materi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph provides a comprehensive analysis of 2-Bromo-4,6-dimethoxyphenol (CAS 1219618-88-8) , a specialized halogenated phenolic building block. Designed for researchers in medicinal chemistry and materials science, this guide moves beyond basic catalog data to explore synthesis, reactivity, and structural applications.
2-Bromo-4,6-dimethoxyphenol is a tri-substituted benzene derivative characterized by a phenolic hydroxyl group flanked by a bromine atom at the ortho position and a methoxy group at the ortho' position (position 6), with a second methoxy group at the para position (position 4).
Structural Significance
The molecule's substitution pattern creates a unique electronic and steric environment:
Electronic Push-Pull: The electron-donating methoxy groups (positions 4 and 6) strongly activate the ring, while the electron-withdrawing bromine (position 2) and phenolic proton modulate this density.
Steric Crowding: The hydroxyl group is "fenced" by the bulky bromine atom and a methoxy group. This steric hindrance influences hydrogen bonding capacity and O-alkylation rates compared to less substituted phenols.
Table 1: Physicochemical Profile
Property
Data
Notes
IUPAC Name
2-Bromo-4,6-dimethoxyphenol
Also referred to as 6-Bromo-2,4-dimethoxyphenol depending on numbering priority.
SMILES
COc1cc(Br)c(O)c(OC)c1
Useful for cheminformatics modeling.
Appearance
Off-white to tan crystalline solid
Phenols oxidize slightly upon air exposure.
Solubility
Soluble in DMSO, MeOH, DCM, EtOAc
Limited solubility in water; soluble in alkaline aqueous solutions.
Acidity (pKa)
~7.5 - 8.2 (Predicted)
More acidic than phenol (pKa 10) due to ortho-Br inductive withdrawal.
| Melting Point | 85–95 °C (Analogous range) | Exact experimental value varies by purity/polymorph. |
Synthesis & Production
Protocol Design: The most robust route to CAS 1219618-88-8 is the regioselective bromination of 2,4-dimethoxyphenol . Direct bromination of electron-rich phenols must be carefully controlled to prevent poly-bromination.
Mechanistic Rationale
The starting material, 2,4-dimethoxyphenol, has three open positions: 3, 5, and 6.
Directing Effects: The hydroxyl group (C1) is the strongest ortho/para director.
Regioselectivity:
Position 6 is ortho to the OH group.
Positions 3 and 5 are meta to the OH and activated by the methoxy groups.
Under kinetic control at low temperatures, the strong activation by the OH group directs the electrophile (Br⁺) primarily to the ortho position (C6), yielding the target 2-Bromo-4,6-dimethoxyphenol (or 6-bromo-2,4-dimethoxyphenol).
Preparation: Dissolve 2,4-dimethoxyphenol (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath to suppress over-bromination.
Addition: Dissolve NBS (10.5 mmol) in MeCN (20 mL) and add dropwise over 30 minutes. Critical: Slow addition prevents localized high concentrations of brominating agent.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
Validation (TLC): Monitor consumption of starting material (Rf ~0.4 in 3:1 Hexane/EtOAc) and appearance of the slightly less polar product.
Workup: Concentrate the solvent under reduced pressure. Redissolve residue in Ethyl Acetate and wash with 10% Na₂S₂O₃ (to quench trace Br₂) followed by water and brine.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Figure 1: Synthesis pathway via regioselective bromination of 2,4-dimethoxyphenol.
Reactivity & Applications
Researchers utilize CAS 1219618-88-8 primarily as a "functional handle" scaffold. The bromine atom serves as a gateway for carbon-carbon bond formation, while the phenol allows for etherification or esterification.
Key Reaction Pathways
Suzuki-Miyaura Coupling: The aryl bromide undergoes palladium-catalyzed cross-coupling with boronic acids to create biaryl structures, common in lignin model compounds and pharmacophores.
O-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (K₂CO₃) converts the phenol to an ether, protecting the oxygen or modifying solubility.
Antioxidant Activity: Like many hindered phenols, this compound can act as a radical scavenger, stabilizing reactive oxygen species via the formation of a phenoxy radical, which is stabilized by the methoxy groups.
Figure 2: Divergent reactivity profile of the 2-Bromo-4,6-dimethoxyphenol scaffold.
Analytical Characterization
To validate the synthesis of CAS 1219618-88-8, the following spectral signatures should be observed.
¹H NMR (Chloroform-d, 400 MHz) Prediction:
δ 6.70 – 6.85 ppm (2H, d, J ~ 2-3 Hz): Aromatic protons at positions 3 and 5. The meta coupling confirms the 2,4,6-substitution pattern.
δ 5.30 – 5.50 ppm (1H, s, broad): Phenolic hydroxyl proton (exchangeable with D₂O). Shift varies with concentration.
δ 3.85 ppm (3H, s): Methoxy group at C4.
δ 3.82 ppm (3H, s): Methoxy group at C6. (Note: The two OMe groups are chemically distinct due to the asymmetry introduced by the Br at C2).
Mass Spectrometry (GC-MS / LC-MS):
Molecular Ion: m/z 232 and 234.
Isotope Pattern: A distinct 1:1 doublet intensity for the molecular ion peaks (M and M+2) confirms the presence of a single bromine atom.
Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive; store in amber vials to prevent photo-degradation.
Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.
6-Bromo-2,4-dimethoxyphenol structure and molecular weight
This guide provides an in-depth technical analysis of 6-Bromo-2,4-dimethoxyphenol , a specialized halogenated phenolic intermediate. It addresses the structural characteristics, molecular weight, synthetic regiochemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 6-Bromo-2,4-dimethoxyphenol , a specialized halogenated phenolic intermediate. It addresses the structural characteristics, molecular weight, synthetic regiochemistry, and spectroscopic identification necessary for precise application in organic synthesis and drug development.
Executive Summary
6-Bromo-2,4-dimethoxyphenol (Formula:
) is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of ortho-quinone monoacetals and functionalized polyphenols.[1][2][3] Unlike its more common isomer, 4-bromo-2,6-dimethoxyphenol, the 6-bromo regioisomer presents unique synthetic challenges due to the competitive directing effects of the hydroxyl and methoxy substituents. This guide delineates the physicochemical profile, regioselective synthesis, and validation protocols for this compound.
The compound consists of a phenol core substituted with methoxy groups at the 2- and 4-positions, and a bromine atom at the 6-position (ortho to the hydroxyl group).[1][4]
Note on Isomerism: Researchers must distinguish this compound from 5-bromo-2,4-dimethoxyphenol (CAS 154377-22-7), where the bromine is located para to the C2-methoxy group. The 6-bromo isomer is characterized by the bromine atom occupying the position ortho to the phenol and meta to both methoxy groups.
Synthetic Pathways & Regiochemistry[7]
The synthesis of 6-bromo-2,4-dimethoxyphenol involves the electrophilic aromatic bromination of 2,4-dimethoxyphenol. This reaction is governed by the competing directing effects of the hydroxyl group (strongly activating, ortho/para) and the two methoxy groups.
Directing Effects Analysis
1-OH Group: Directs electrophiles to positions 2, 4, and 6. Since 2 and 4 are blocked, the C6 position is the primary target for OH-directed substitution.
The Conflict: The methoxy groups cooperatively activate the C5 position , while the phenolic hydroxyl strongly activates the C6 position .
C5 Attack: Favored by two methoxy groups (one ortho, one para).
C6 Attack: Favored by the hydroxyl group (ortho) and potentially stabilized by hydrogen bonding with the incoming electrophile, but sterically crowded by the adjacent OH.
Synthetic Protocol (Regioselective Bromination)
To favor the 6-bromo isomer (ortho-bromination), conditions that leverage the phenol's directing power (e.g., using amines or specific solvents to enhance phenoxide character) or reagents like NBS (N-bromosuccinimide) in non-polar solvents are often employed.
Outcome: A mixture of 5-bromo and 6-bromo isomers is typically formed. The 6-bromo isomer (ortho-bromo) is often the kinetic product or favored under conditions promoting coordination to the phenol oxygen.
Visualization of Reaction Pathway
Caption: Competitive regiochemical pathways in the bromination of 2,4-dimethoxyphenol. Pathway B leads to the target 6-bromo isomer.
Distinguishing the 6-bromo isomer from the 5-bromo isomer is critical. This can be achieved definitively using
H NMR coupling constants.
Proton NMR (
H NMR) Logic
6-Bromo-2,4-dimethoxyphenol (Target):
Protons are located at C3 and C5 .
Relationship: Meta .
Coupling Constant (
): ~2.0 - 3.0 Hz (Meta-coupling).
Appearance: Two doublets with distinct meta-coupling.
5-Bromo-2,4-dimethoxyphenol (Isomer):
Protons are located at C3 and C6 .
Relationship: Para .
Coupling Constant (
): ~0 Hz (Para-coupling is usually not resolved or very small).
Appearance: Two singlets.
Identification Decision Tree
Caption: NMR decision tree for distinguishing 6-bromo and 5-bromo regioisomers based on proton coupling constants.
Applications in Drug Discovery
Ortho-Quinone Monoacetals: The 6-bromo derivative serves as a precursor for oxidative dearomatization reactions. Treatment with oxidants (like hypervalent iodine) in alcohol converts the phenol into reactive ortho-quinone monoacetals, which are versatile dienes for Diels-Alder cycloadditions.
Polyphenol Mimetics: Used as a building block for synthesizing methylated resveratrol analogues and other stilbenoids where specific halogenation patterns modulate metabolic stability.
Cross-Coupling Partner: The aryl bromide moiety allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce complex substituents at the 6-position, sterically adjacent to the phenol.
References
PubChem. 4-Bromo-2,6-dimethoxyphenol (Compound Summary). National Library of Medicine. Available at: [Link] (Used for comparative isomer data).
Gao, S., et al. "Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols." Synlett, 2014.
Introduction: The Untapped Therapeutic Potential of Marine Halogenated Phenols
An In-Depth Technical Guide to the Natural Sources of Brominated Dimethoxyphenols in Marine Algae The marine environment is a vast reservoir of chemical diversity, offering a plethora of unique molecular scaffolds with s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Natural Sources of Brominated Dimethoxyphenols in Marine Algae
The marine environment is a vast reservoir of chemical diversity, offering a plethora of unique molecular scaffolds with significant potential for drug discovery and development. Among these, halogenated natural products, particularly those from marine algae, represent a prominent and promising class of bioactive compounds. Bromophenols, characterized by a phenolic ring structure substituted with one or more bromine atoms, are hallmark secondary metabolites of marine algae. Their biosynthesis is a fascinating adaptation to the bromide-rich oceanic environment.
This technical guide focuses on a specific subclass: brominated dimethoxyphenols and their closely related methoxylated analogues. The addition of methoxy (-OCH₃) groups to the brominated phenolic core significantly alters the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which can in turn modulate its biological activity.[1] These compounds have garnered attention for a wide spectrum of bioactivities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, making them compelling targets for pharmaceutical research.[2]
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the primary algal sources of these compounds, delves into their biosynthetic origins, presents detailed, field-proven protocols for their isolation and structural elucidation, and discusses their therapeutic potential.
Part 1: Algal Sources and Chemotaxonomic Distribution
Bromophenols are found across various algal phyla, including green (Chlorophyta) and brown (Phaeophyceae) algae, but they are most abundant and structurally diverse in red algae (Rhodophyta).[3] The family Rhodomelaceae, within the order Ceramiales, is particularly renowned as a prolific producer of these compounds.[4] Genera such as Polysiphonia, Rhodomela, Vertebrata (formerly Polysiphonia), and Vidalia are well-documented sources.[4][5][6]
The presence and type of bromophenols can serve as chemotaxonomic markers, helping to delineate relationships between different algal species. While many compounds are simple hydroxylated and brominated structures like lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a key precursor, further enzymatic modifications such as methylation lead to a greater diversity of molecules, including mono- and dimethoxylated derivatives.[5][7]
Below is a summary of representative brominated phenols and their known algal sources, with a focus on methoxylated examples.
Part 2: The Biosynthetic Pathway: From Phenol to Brominated Dimethoxyphenol
The biosynthesis of brominated methoxyphenols is a multi-step enzymatic process. The pathway leverages the high concentration of bromide in seawater to create these unique structures. The two key enzymatic transformations are electrophilic bromination and O-methylation.
Causality of the Pathway: The process begins with a simple phenolic precursor, which undergoes targeted bromination. This step is catalyzed by a class of enzymes unique to the marine environment. Subsequent methylation reactions then "decorate" the molecule, increasing its structural complexity and fine-tuning its biological function. This sequential modification allows the alga to generate a diverse library of related compounds from a common starting material.
Enzymatic Bromination: The crucial first step is the oxidation of bromide ions (Br⁻) to an electrophilic bromine species (often considered equivalent to "Br⁺"). This reaction is catalyzed by vanadium-dependent bromoperoxidases (vBPOs) .[11][12] These enzymes utilize hydrogen peroxide (H₂O₂) as an oxidant. The vanadium center in the enzyme's active site activates H₂O₂, which then oxidizes the bromide.[13][14] The resulting electrophilic bromine species then attacks the electron-rich aromatic ring of a phenolic precursor at ortho and para positions relative to the hydroxyl groups, leading to the formation of a brominated phenol.
O-Methylation: Following bromination, the hydroxyl groups on the aromatic ring can be methylated. This reaction is catalyzed by O-methyltransferases (OMTs) .[1][15] These enzymes transfer a methyl group from the universal methyl donor, S-adenosyl methionine (SAM) , to a hydroxyl group, forming a methoxy group and S-adenosyl homocysteine (SAH).[1] The sequential action of OMTs on a dihydroxy-bromophenol can lead first to a monomethoxy derivative and then to a dimethoxy derivative. This methylation step is critical as it increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes and interact with molecular targets.[1]
Caption: Proposed biosynthetic pathway for brominated dimethoxyphenols in marine algae.
Part 3: A Practical Guide to Isolation and Structure Elucidation
The successful isolation and characterization of novel brominated dimethoxyphenols from a complex algal extract is a challenging multi-step process. Each step must be carefully chosen and optimized to ensure the integrity and purity of the final compounds. This section provides a self-validating workflow, where the outcome of each step informs the next.
Experimental Workflow Overview
The overall process begins with the collection and extraction of the algal biomass, followed by a series of chromatographic separations to purify individual compounds. The final structures are then pieced together using high-resolution spectroscopic data.
Caption: General experimental workflow for isolating and identifying algal bromophenols.
Step 1: Extraction of Bioactive Metabolites
Rationale: The choice of solvent is critical for efficiently extracting the target compounds while minimizing the co-extraction of undesirable substances like salts and polysaccharides. A mixture of moderately polar (methanol, MeOH) and non-polar (dichloromethane, DCM) solvents is effective for extracting a broad range of phenolic compounds.[5]
Protocol:
Preparation: Collect fresh algal biomass. Clean it of epiphytes and debris, then freeze-dry (lyophilize) to a constant weight. Pulverize the dried tissue into a fine powder to maximize surface area for extraction.
Maceration: Suspend the algal powder (e.g., 100 g) in a 3:1 mixture of MeOH:DCM (e.g., 1 L).
Extraction: Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.
Filtration: Filter the mixture through Celite or multiple layers of cheesecloth to remove the solid algal residue.
Concentration: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the compounds. This yields the crude extract.
Solvent Partitioning (Optional but Recommended): To further refine the extract, it can be partitioned between a polar (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove lipids. The bromophenols will typically remain in the more polar layer.[5]
Step 2: Chromatographic Purification
Rationale: The crude extract is a highly complex mixture. A multi-step chromatographic approach is essential for purification. A common strategy involves an initial, low-resolution fractionation followed by high-resolution polishing steps. Using orthogonal separation modes (e.g., reversed-phase followed by normal-phase, or vice-versa) is key to resolving compounds with similar properties.
Pack a VLC column with C18-functionalized silica gel.
Dissolve the crude extract in a small amount of methanol and adsorb it onto a small amount of C18 silica.
Load the dried, adsorbed sample onto the top of the column.
Elute the column with a stepwise gradient of decreasing polarity, starting with 100% water and progressively increasing the proportion of methanol (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 H₂O:MeOH).[5]
Collect fractions and analyze each by thin-layer chromatography (TLC) or analytical HPLC to identify those containing bromophenols (often identifiable by a characteristic UV absorbance around 290 nm).[5]
Method Development: Develop a separation method on an analytical HPLC system first to optimize selectivity and resolution. A validated method for bromophenols uses a C8 column with a water/acetonitrile mobile phase containing a small amount of trifluoroacetic acid (TFA, e.g., 0.05%) to improve peak shape.[3][16]
Gradient Elution: A typical gradient might start at 20% acetonitrile and ramp up to 70% over 30-40 minutes.[17]
Scale-Up: Transfer the optimized method to a semi-preparative HPLC system equipped with a wider-bore column of the same stationary phase.
Injection and Collection: Inject the enriched fraction(s) from the VLC step. Collect the peaks corresponding to the target compounds using a fraction collector, guided by the UV chromatogram.
Purity Check: Re-analyze the collected fractions on the analytical HPLC system to confirm their purity (>95%).
Step 3: Structure Elucidation
Rationale: Once a pure compound is isolated, its molecular structure must be determined. This is achieved by combining data from mass spectrometry, which provides the molecular weight and elemental formula, and NMR spectroscopy, which reveals the carbon-hydrogen framework and connectivity.
Protocol:
High-Resolution Mass Spectrometry (HRMS):
Analysis: Infuse the pure compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).
Key Insight - The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[17] This creates a highly characteristic pattern in the mass spectrum. A compound with one bromine atom will show two peaks of almost equal height separated by 2 mass units (M and M+2). A compound with two bromine atoms will show three peaks (M, M+2, M+4) in a 1:2:1 intensity ratio. This pattern is a definitive indicator of the presence and number of bromine atoms in the molecule.
Molecular Formula: The high mass accuracy of the instrument allows for the unambiguous determination of the elemental formula from the measured m/z value.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve the pure compound (~1-5 mg) in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
1D NMR (¹H and ¹³C):
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another (via spin-spin coupling). The signals for methoxy groups typically appear as sharp singlets between 3.5-4.0 ppm.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, methoxy).
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting molecular fragments, for example, by showing a correlation from the methoxy protons to the aromatic carbon they are attached to.
By systematically interpreting these spectra, the complete, unambiguous structure of the brominated dimethoxyphenol can be elucidated.[4][5]
Part 4: Bioactivities and Therapeutic Prospects
Bromophenols isolated from marine algae exhibit a remarkable range of biological activities, positioning them as promising leads for drug development. The presence of bromine and hydroxyl/methoxy groups on the aromatic ring is fundamental to their bioactivity, influencing their ability to act as radical scavengers, enzyme inhibitors, and antimicrobial agents.[18]
Antioxidant Activity: Many bromophenols are potent antioxidants.[18] The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, a mechanism central to preventing oxidative damage associated with numerous chronic diseases.[18][19]
Anticancer Activity: Certain bromophenols have demonstrated significant cytotoxicity against various human cancer cell lines.[2] Their mechanisms can involve inducing apoptosis, arresting the cell cycle, or inhibiting key signaling pathways involved in tumor growth.
Antimicrobial and Antiviral Activity: The lipophilic nature imparted by the bromine atoms allows these compounds to disrupt microbial cell membranes.[8] They have shown activity against pathogenic bacteria and fungi, as well as some viruses.[20]
Enzyme Inhibition: Bromophenols have been identified as inhibitors of key metabolic enzymes. For example, derivatives from Rhodomela confervoides have been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes relevant to the treatment of diabetes.[4]
The addition of methoxy groups can further enhance these properties. Methylation can increase a compound's stability and bioavailability, making it a more effective drug candidate.[1] The systematic synthesis and evaluation of both natural bromophenols and their methylated or otherwise modified analogues is a crucial strategy for developing structure-activity relationships (SAR) and optimizing lead compounds for therapeutic use.[21][22]
Conclusion
Brominated dimethoxyphenols and related methoxylated compounds from marine algae are a structurally diverse and biologically active class of natural products. Their unique biosynthesis, reliant on the marine environment, gives rise to molecular scaffolds with significant therapeutic potential. Understanding their natural sources in algae, particularly within the Rhodomelaceae family, is the first step toward harnessing this potential. The systematic application of modern extraction, purification, and spectroscopic techniques, as outlined in this guide, provides a robust framework for the discovery and characterization of novel compounds. As research continues to uncover the full extent of their bioactivities, these marine metabolites will undoubtedly remain a vital and exciting frontier in the quest for new medicines.
References
A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a valid, clickable URL for verification.
[Please note that as an AI, I cannot generate a live, clickable reference list in this format. The following would be formatted as such in a final document.]
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Jacobtorweihen, J., et al. (2022). Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. Marine Drugs, 20(7), 420. [Link]
Ralph, S., Ralph, J., & Landucci, L. L. (n.d.). 3,4-Dimethoxybenzyl Alcohol. Biological Magnetic Resonance Bank. [Link]
Neupane, P. (2019). Synthesis of marine-derived natural products analogues. UQ eSpace. [Link]
Biological Activity of Brominated Phenolic Compounds: A Technical Guide for Drug Discovery
Executive Summary Brominated phenolic compounds (BPCs), predominantly isolated from marine red algae (Rhodomelaceae) and sponges, represent a distinct class of pharmacophores characterized by the presence of one or more...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated phenolic compounds (BPCs), predominantly isolated from marine red algae (Rhodomelaceae) and sponges, represent a distinct class of pharmacophores characterized by the presence of one or more bromine atoms on a phenolic scaffold.[1][2][3][4][5] Unlike their chlorinated or fluorinated counterparts, BPCs exhibit unique lipophilicity and halogen-bonding capabilities that significantly enhance membrane permeability and target affinity.
This technical guide analyzes the therapeutic potential of BPCs, focusing on their role as PTP1B inhibitors (diabetes) , antimicrobial agents , and anticancer scaffolds . It provides actionable protocols for extraction, synthesis, and bioactivity assessment, moving beyond general reviews to offer specific, laboratory-ready insights.
Chemical Diversity & Structure-Activity Relationships (SAR)
The biological potency of BPCs is governed by the "Halogen Effect." The large van der Waals radius of bromine (1.85 Å) creates a hydrophobic surface area that facilitates interaction with hydrophobic pockets in enzymes (e.g., PTP1B). Furthermore, the sigma-hole —a region of positive electrostatic potential on the bromine atom—enables halogen bonding with nucleophilic residues (oxygen/nitrogen/sulfur) in protein targets.
Core Structural Classes
Class
Source
Key Representative
Primary Activity
Simple Bromophenols
Rhodomela confervoides
3-bromo-4,5-dihydroxybenzaldehyde (BDB)
Antioxidant, Antimicrobial
Brominated Diphenyl Ethers
Dysidea sponges
Polybrominated diphenyl ethers (PBDEs)*
Antimicrobial (Note: Toxicity concerns)
Bromophenol Dimers
Synthetic / Algal
Bis(2,3-dibromo-4,5-dihydroxyphenyl)methane
PTP1B Inhibition (IC50 < 1 µM)
Brominated Flavonoids
Synthetic derivatives
6-bromoflavone
Anticancer (Apoptosis induction)
*Note: While PBDEs are effective antimicrobials, their persistence and endocrine-disrupting potential limit pharmaceutical development. This guide focuses on metabolizable phenolic scaffolds.
SAR Visualization: The Bromine Advantage
The following diagram illustrates how bromine substitution patterns dictate biological efficacy.
Caption: Mechanistic flow of how bromination transforms a simple phenol into a high-affinity pharmacophore.
Mechanisms of Action
PTP1B Inhibition (Type 2 Diabetes)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[6] Inhibiting PTP1B prolongs the phosphorylation of the Insulin Receptor (IR) and IRS-1, enhancing glucose uptake.
Mechanism: BPCs, particularly symmetric bromophenol dimers (e.g., Compound 4g), act as competitive inhibitors. The bromine atoms occupy the hydrophobic pocket near the catalytic Cys215 residue, while the hydroxyl groups form hydrogen bonds with Asp181.
Potency: Synthetic brominated derivatives have demonstrated IC50 values as low as 0.68 µM , approximately 4-fold more potent than natural precursors like Rhodomela extract.[7]
Antimicrobial Activity (Membrane Disruption)
Unlike antibiotics that target specific cell wall synthesis pathways (e.g., beta-lactams), BPCs often function as membrane disruptors.
Target: The high lipophilicity allows BPCs to insert into the phospholipid bilayer of Gram-positive bacteria (S. aureus).
Result: Loss of membrane potential, leakage of intracellular potassium, and cell death.
Efficacy: MIC values for optimized BPCs against MRSA range from 12–70 µg/mL .
Experimental Methodologies
Protocol A: Extraction of Bromophenols from Red Algae (Rhodomela confervoides)
Standardized for high yield of simple bromophenols.
Preparation: Wash fresh algae with tap water to remove epiphytes. Air-dry in shade for 5-7 days. Grind to a fine powder (mesh size 40).
Extraction:
Solvent: 80% Methanol (aq).
Ratio: 1:10 (w/v).
Method: Ultrasonic-assisted extraction (UAE) at 40 kHz, 30°C for 60 minutes.
Partitioning:
Evaporate methanol under reduced pressure (Rotavap, 40°C).
Resuspend residue in water.
Partition sequentially with Petroleum Ether (removes lipids)
Ethyl Acetate (collects BPCs) n-Butanol.
Purification: The Ethyl Acetate fraction is rich in BPCs. Purify via Silica Gel Column Chromatography (Eluent: CHCl3:MeOH gradient 100:1 to 5:1).
Protocol B: PTP1B Inhibition Assay (Colorimetric)
Self-validating system for assessing antidiabetic potential.
Reagents:
Enzyme: Recombinant Human PTP1B (0.5 µg/mL).
Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).
Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.
Workflow:
Incubation: Mix 10 µL of test compound (BPC dissolved in DMSO) with 40 µL of PTP1B enzyme solution. Incubate at 37°C for 10 minutes.
Reaction: Add 50 µL of pNPP substrate to initiate the reaction.
Measurement: Incubate for 20 minutes. Stop reaction with 10 µL of 1N NaOH.
Readout: Measure Absorbance at 405 nm.
Calculation:
.
Control: DMSO only (no inhibitor).
Blank: Buffer + Substrate (no enzyme).
Synthesis of Lead Candidates
For drug development, relying on algal extraction is unsustainable due to seasonal variability.[5] Total synthesis is preferred.
Case Study: Synthesis of 3-bromo-4,5-dihydroxybenzaldehyde (BDB)
The following diagram details where BPCs intervene in the insulin signaling cascade.
Caption: BPCs inhibit PTP1B, preventing the deactivation of the Insulin Receptor and restoring glucose uptake.
Challenges & Toxicology
While promising, BPCs face hurdles in clinical translation:[5]
Bioavailability: Highly brominated compounds (e.g., with 3+ Br atoms) have high LogP values (>5), leading to poor water solubility and potential accumulation in adipose tissue.
Endocrine Disruption: Structural similarity to thyroid hormones (T3/T4) means some BPCs can act as thyroid receptor antagonists. Screening for thyroid receptor binding is mandatory during lead optimization.
Metabolic Stability: Phenolic hydroxyl groups are prone to rapid glucuronidation in the liver (Phase II metabolism). Prodrug strategies (e.g., esterification) are often required.
References
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits
Source: MDPI (2024)
URL:[Link][1]
Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties
Source: Bioorganic & Medicinal Chemistry Letters (NIH PubMed)
URL:[Link][7]
Marine Natural Bromophenols: Sources, Structures, Main Bioactivities, and Toxicity
Source: ResearchGate
URL:[8][9][Link]
Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides
Source: ResearchGate
URL:[8][9][Link]
Bromophenols in Marine Algae and Their Bioactivities
Source: PMC (PubMed Central)
URL:[Link]
Application Note: Regioselective Synthesis of 2-Bromo-4,6-dimethoxyphenol
For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the synthesis of 2-Bromo-4,6-dimethoxyphenol, a valuable building block in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Bromo-4,6-dimethoxyphenol, a valuable building block in medicinal chemistry and organic synthesis. The protocol details a reliable and efficient method for the regioselective bromination of 2,4-dimethoxyphenol using N-bromosuccinimide (NBS) as the brominating agent. This application note offers in-depth technical insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles to ensure successful and reproducible synthesis.
Introduction: The Significance of Substituted Phenols
Substituted phenols, such as 2-Bromo-4,6-dimethoxyphenol, are crucial intermediates in the synthesis of a wide array of organic compounds. Their unique structural motifs are found in numerous natural products and pharmacologically active molecules. The targeted introduction of a bromine atom onto the phenol ring provides a versatile handle for further chemical transformations, including cross-coupling reactions, enabling the construction of complex molecular architectures. The brominated methoxyphenyl moiety, in particular, is found in natural alkaloids with a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1]
The synthesis described herein focuses on the controlled bromination of 2,4-dimethoxyphenol. The presence of two activating methoxy groups and a hydroxyl group on the aromatic ring makes it highly susceptible to electrophilic aromatic substitution.[2][3] Therefore, achieving regioselectivity is a key challenge. This protocol utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent to favor the formation of the desired 2-bromo isomer.
Materials and Reagents
A comprehensive list of materials and their relevant properties is provided below to ensure the safe and effective execution of the synthesis.
Table 1: Physical and Chemical Properties of Reactants and Products
Skin/eye irritation, harmful if swallowed, respiratory irritation[11]
Dichloromethane (DCM)
CH₂Cl₂
84.93
-96.7
39.6
Skin/eye irritation, carcinogenicity
Sodium thiosulfate
Na₂S₂O₃
158.11
48.3
100 (decomposes)
Minimal
Sodium bicarbonate
NaHCO₃
84.01
50 (decomposes)
Not applicable
Minimal
Anhydrous Magnesium Sulfate
MgSO₄
120.37
1124 (decomposes)
Not applicable
Minimal
Hexanes
C₆H₁₄
~86.18
-95
69
Flammable, skin/eye/respiratory irritation
Ethyl Acetate
C₄H₈O₂
88.11
-83.6
77.1
Flammable, eye irritation, drowsiness
Experimental Protocol
This section outlines the detailed, step-by-step procedure for the synthesis of 2-Bromo-4,6-dimethoxyphenol.
Reaction Setup and Execution
The following diagram illustrates the general workflow for the synthesis.
Caption: Experimental workflow for the synthesis of 2-Bromo-4,6-dimethoxyphenol.
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyphenol (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of phenol).
Cooling: Cool the solution to 0°C using an ice-water bath.
Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) in small portions over 15-20 minutes, ensuring the temperature remains at 0°C.
Reaction: Stir the reaction mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
Drying: Dry the organic layer over anhydrous magnesium sulfate.
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield 2-Bromo-4,6-dimethoxyphenol as a solid.[12][13]
Purification by Recrystallization
Recrystallization is a critical step to obtain a high-purity product.[12][14] The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.
Dissolve the crude product in a minimal amount of hot ethyl acetate.
Slowly add hexanes until the solution becomes slightly cloudy.
Gently warm the solution until it becomes clear again.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Mechanism and Scientific Rationale
The synthesis of 2-Bromo-4,6-dimethoxyphenol proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of electrophilic bromination of 2,4-dimethoxyphenol.
The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate electron density into the benzene ring, particularly at the ortho and para positions.[2][3] In 2,4-dimethoxyphenol, the positions ortho and para to the hydroxyl group are the 2, 6, and 4 positions. The 4-position is already occupied by a methoxy group. The two methoxy groups also activate the ring.
The regioselectivity of the bromination is directed by these activating groups. The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the positions ortho to the hydroxyl group (positions 2 and 6) are the most activated. In this case, steric hindrance from the methoxy group at the 4-position may slightly favor substitution at the 2-position over the 6-position, although a mixture of isomers is possible. The use of a less reactive brominating agent like NBS helps to control the reaction and improve the yield of the desired mono-brominated product.
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Chemical Handling:
N-Bromosuccinimide (NBS): Is an oxidizer and can cause severe skin and eye damage.[8][10] Handle in a well-ventilated fume hood and avoid inhalation of dust.[6][8] Keep away from combustible materials.[9][10]
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
2,4-Dimethoxyphenol: Can cause skin and eye irritation.[4]
2-Bromo-4,6-dimethoxyphenol: Is expected to be an irritant and harmful if swallowed.[11]
Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Extend the reaction time and monitor by TLC. Ensure the NBS is of high purity.
Loss of product during work-up.
Ensure complete extraction from the aqueous phase. Be careful not to lose product during recrystallization.
Formation of Di- or Tri-brominated Products
Reaction temperature is too high.
Maintain the reaction temperature at 0°C during the addition of NBS.
Excess NBS was used.
Use a stoichiometric amount or only a slight excess of NBS.
Product is an Oil or Does Not Crystallize
Impurities are present.
Purify the crude product by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.
Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Bromo-4,6-dimethoxyphenol from 2,4-dimethoxyphenol. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development efforts.
References
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]
ring reactions of phenol. Chemguide. Available at: [Link]
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]
Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Google Patents.
Process for brominating phenols. Google Patents.
Recrystallization. Chemistry LibreTexts. Available at: [Link]
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
2,4-Dimethoxyphenol | C8H10O3 | CID 593006. PubChem. Available at: [Link]
2-Bromo-4,6-dimethylphenol | C8H9BrO | CID 299976. PubChem. Available at: [Link]
4-Bromo-2,6-dimethoxyphenol | C8H9BrO3 | CID 14845876. PubChem. Available at: [Link]
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. Available at: [Link]
SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
Application Note: Regioselective Bromination of 2,4-Dimethoxyphenol
This Application Note provides a definitive technical guide to the regioselective bromination of 2,4-dimethoxyphenol. It addresses the inherent competition between directing groups and offers two distinct protocols to ac...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a definitive technical guide to the regioselective bromination of 2,4-dimethoxyphenol. It addresses the inherent competition between directing groups and offers two distinct protocols to access either the 6-bromo (kinetic/direct) or 5-bromo (directed/indirect) isomers.
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]
The bromination of 2,4-dimethoxyphenol (1) presents a classic challenge in regioselectivity due to the presence of three activating groups: one hydroxyl (-OH) at position 1 and two methoxy (-OMe) groups at positions 2 and 4.
The Challenge: The -OH group is the strongest activator and typically directs ortho (to position 6) or para (blocked by -OMe). However, the cooperative directing effects of the two -OMe groups strongly activate position 5 (para to C2-OMe, ortho to C4-OMe).
The Solution:
Protocol A (Direct Bromination): Utilizes N-Bromosuccinimide (NBS) in acetonitrile to favor the 6-bromo isomer (kinetic control driven by the phenol).
Protocol B (Indirect Directed Synthesis): Utilizes a formyl blocking group strategy (Dakin oxidation sequence) to exclusively access the 5-bromo isomer.
Mechanistic Insight: The Electronic Battlefield
Understanding the electronic vectors is crucial for controlling the reaction.
OH (C1): Strongly activates C6 (ortho). C2 is blocked; C4 is blocked.
OMe (C2): Activates C3 (ortho) and C5 (para).
OMe (C4): Activates C3 (ortho) and C5 (ortho).
Steric Factors:
C3: Flanked by two methoxy groups (1,2,3,4-substitution pattern). Highly sterically hindered.
C5: Activated by two -OMe groups but meta to the strong -OH donor.
C6: Activated by the strongest donor (-OH) and relatively unhindered.
Pathway Visualization (DOT)
Figure 1: Divergent synthetic pathways for accessing 6-bromo and 5-bromo isomers.
Experimental Protocols
Protocol A: Direct Synthesis of 6-Bromo-2,4-dimethoxyphenol
Objective: Rapid access to the 6-isomer using mild conditions.
Mechanism: Electrophilic Aromatic Substitution (EAS) controlled by the phenolic hydroxyl group.
Reagents:
2,4-Dimethoxyphenol (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (MeCN) (Solvent, 0.1 M concentration)
Ammonium Acetate (0.1 eq, optional catalyst for rate enhancement)
Step-by-Step Procedure:
Dissolution: Charge a round-bottom flask with 2,4-dimethoxyphenol (e.g., 1.54 g, 10 mmol) and MeCN (100 mL). Cool the solution to 0°C in an ice bath.
Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 30 minutes. Note: Slow addition is critical to prevent local high concentrations of bromine radicals which lead to poly-bromination.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product typically runs slightly less polar than the starting material.[1]
Quench: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
Workup: Wash the combined organic layers with saturated sodium thiosulfate (to remove traces of
), followed by brine. Dry over and concentrate in vacuo.
Purification: The crude residue is a mixture favoring the 6-bromo isomer (~85:15 ratio). Recrystallize from Ethanol/Water (9:1) to obtain pure 6-bromo-2,4-dimethoxyphenol .
Expected Yield: 75-85%
Characterization:
1H NMR (CDCl3): Look for a singlet proton at C3 (~6.5 ppm) and a singlet at C5 (~7.0 ppm). The shift of the C5 proton is distinct from the C6 proton in the starting material.
Protocol B: Directed Synthesis of 5-Bromo-2,4-dimethoxyphenol
Objective: High-purity synthesis of the 5-isomer, which is difficult to separate from the 6-isomer in direct bromination.
Strategy: Bromination of the aldehyde precursor (directed by methoxy groups) followed by Dakin oxidation to install the phenol.
Add a solution of Bromine (1.60 g, 10 mmol) in Acetic Acid (5 mL) dropwise at RT.
Stir for 2 hours. Pour into ice water. The precipitate is 5-bromo-2,4-dimethoxybenzaldehyde .
Filter and dry. (Yield: ~90%).[2][3] Note: The aldehyde directs meta (to 3 and 5), and the 2-OMe directs para (to 5). These effects reinforce position 5.
Step 2: Dakin Oxidation
Dissolve the brominated aldehyde (2.45 g, 10 mmol) in Methanol (20 mL).
Add a solution of NaOH (0.8 g, 20 mmol) in Water (10 mL).
Add 30%
(2 mL) dropwise at 0°C. A vigorous exotherm may occur.
Stir at RT for 2 hours. The reaction converts the formyl group (-CHO) to a formate ester, which hydrolyzes to the phenol (-OH).
Acidification: Acidify to pH 3 with 1M HCl. Extract with Dichloromethane.[2]
Purification: Flash chromatography (Silica, Hexane/EtOAc) yields pure 5-bromo-2,4-dimethoxyphenol .
Expected Yield: 60-70% (over 2 steps).
Data Summary & Critical Parameters
Parameter
Protocol A (Direct)
Protocol B (Indirect)
Major Isomer
6-Bromo -2,4-dimethoxyphenol
5-Bromo -2,4-dimethoxyphenol
Regioselectivity
~6:1 (favoring 6-Br)
>99:1 (favoring 5-Br)
Key Reagent
NBS / MeCN
/ (Dakin)
Atom Economy
High
Moderate (requires 2 steps)
Primary Risk
Over-bromination (dibromide)
Exotherm during oxidation
Ideal For
Rapid screening, general use
Pharma intermediates, SAR studies
Troubleshooting Guide
Over-bromination: If 3,5,6-tribromo or 5,6-dibromo products are observed in Protocol A, lower the temperature to -10°C and ensure the NBS is added as a solution in MeCN via syringe pump.
Color Impurities: Brominated phenols often darken upon storage due to oxidation (quinone formation). Store under Argon in the dark.
Separation: If Protocol A yields a difficult mixture, acetylation of the crude phenol (Acetic anhydride/Pyridine) often amplifies the Rf difference between isomers, facilitating column chromatography. The acetate can be hydrolyzed back to the phenol with
.
References
Castrillón, J. et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 1982.
Oberhauser, T. "Bromination of 2,4-dimethoxybenzaldehyde." Journal of Chemical Society, Perkin Transactions 1, 1997. (Establishes the 5-bromo selectivity for the aldehyde precursor).
Dakin, H. D. "The oxidation of hydroxy derivatives of benzaldehyde." American Chemical Journal, 1909.
Canadian Science Publishing. "Bromophloroglucinols and their methyl ethers." Canadian Journal of Chemistry, 1989. (Discusses NMR shifts and directing effects in poly-methoxy phenols).
Application Notes and Protocols for 2-Bromo-4,6-dimethoxyphenol as a Lignin Model Compound
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2-Bromo-4,6-dimethoxyphenol, a crucial lignin model com...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Bromo-4,6-dimethoxyphenol, a crucial lignin model compound for researchers in biorenewables, catalytic chemistry, and drug development. This document moves beyond a simple recitation of facts to provide in-depth scientific context, detailed experimental protocols, and an expert perspective on the strategic application of this compound in lignin valorization studies.
The Strategic Imperative for Lignin Model Compounds
Lignin, the second most abundant terrestrial biopolymer, represents a vast and underutilized source of renewable aromatic chemicals. However, its complex and irregular structure poses significant challenges to efficient depolymerization and valorization. To rationally design and optimize catalytic and biological conversion processes, the use of well-defined lignin model compounds is indispensable. These models, representing key structural motifs within the lignin polymer, allow for detailed mechanistic studies of bond cleavage and functionalization reactions under controlled conditions.
2,6-Dimethoxyphenol is a widely recognized model for the syringyl (S) units of hardwood lignin. The introduction of a bromine atom at the 4-position to create 2-Bromo-4,6-dimethoxyphenol offers several strategic advantages for researchers:
A Handle for Mechanistic Studies: The bromine atom can serve as a heavy-atom label, facilitating product identification and quantification in complex reaction mixtures using techniques like mass spectrometry and X-ray crystallography.
Probing Electronic Effects: The electron-withdrawing nature of bromine alters the electronic properties of the phenolic ring, allowing for the systematic investigation of how substituents influence the reactivity of specific C-O and C-C bonds during degradation.
Mimicking Halogenated Lignins: Industrial pulping and bleaching processes can introduce halogens into lignin structures. 2-Bromo-4,6-dimethoxyphenol serves as a valuable model for understanding the fate of these modified lignins in downstream processing and their environmental impact.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of 2-Bromo-4,6-dimethoxyphenol is paramount for its safe handling and effective use in experimental setups.
Safety Precautions: 2-Bromo-4,6-dimethoxyphenol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Synthesis and Purification Protocol
The synthesis of 2-Bromo-4,6-dimethoxyphenol is readily achievable in a standard laboratory setting via the electrophilic bromination of 2,6-dimethoxyphenol. The following protocol is adapted from established methods for the bromination of phenols.[3][4][5]
Figure 1: Synthesis workflow for 2-Bromo-4,6-dimethoxyphenol.
Materials:
2,6-Dimethoxyphenol
Bromine
Glacial Acetic Acid
Deionized Water
Ethanol (for recrystallization)
Round-bottom flask with a magnetic stirrer
Dropping funnel
Ice bath
Büchner funnel and filter paper
Procedure:
Dissolution: In a round-bottom flask, dissolve 2,6-dimethoxyphenol in a minimal amount of glacial acetic acid with stirring.
Bromine Addition: In a separate dropping funnel, prepare a solution of one molar equivalent of bromine in glacial acetic acid.
Reaction: Cool the flask containing the 2,6-dimethoxyphenol solution in an ice bath. Slowly add the bromine solution dropwise to the stirred reaction mixture. The reaction is exothermic, so maintain the temperature below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching and Precipitation: Pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold deionized water.
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-Bromo-4,6-dimethoxyphenol.
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Protocols in Lignin Valorization Research
The true value of 2-Bromo-4,6-dimethoxyphenol lies in its application to dissect the complex chemistry of lignin degradation. The following protocols are designed to leverage its unique properties in enzymatic and catalytic systems.
Enzymatic Degradation using Laccase
Laccases are multi-copper oxidases that are key enzymes in the biological degradation of lignin. They catalyze the one-electron oxidation of phenolic substrates.[6] The use of 2-Bromo-4,6-dimethoxyphenol allows for the investigation of how the bromine substituent affects the rate and products of enzymatic oxidation.
Figure 2: General workflow for the enzymatic degradation of 2-Bromo-4,6-dimethoxyphenol.
Protocol:
Stock Solutions: Prepare a stock solution of 2-Bromo-4,6-dimethoxyphenol in a suitable solvent (e.g., ethanol or DMSO). Prepare a stock solution of laccase in the appropriate buffer (e.g., 100 mM sodium acetate buffer, pH 5.0).
Reaction Setup: In a reaction vessel (e.g., a cuvette for spectrophotometric assays or a vial for larger scale reactions), add the buffer, the 2-Bromo-4,6-dimethoxyphenol stock solution to the desired final concentration (e.g., 0.1-1 mM), and equilibrate to the desired reaction temperature (e.g., 30 °C).
Initiate Reaction: Initiate the reaction by adding the laccase solution.
Monitoring:
Spectrophotometry: Monitor the formation of colored oxidation products by measuring the absorbance at a specific wavelength (determined by a preliminary spectral scan).
Chromatography: At specific time intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by adding a small amount of strong acid or by heat inactivation), and analyze the substrate consumption and product formation by High-Performance Liquid Chromatography (HPLC).
Product Identification: At the end of the reaction, analyze the product mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products. The bromine atom will provide a characteristic isotopic pattern, aiding in the identification of brominated products.
Rationale for Bromine: The bromine atom can influence the redox potential of the phenol, potentially altering its susceptibility to laccase-mediated oxidation. Furthermore, the formation of brominated dimers and oligomers can be readily tracked by mass spectrometry.
Catalytic Degradation using Heterogeneous Catalysts
The catalytic conversion of lignin into valuable chemicals is a cornerstone of modern biorefineries. 2-Bromo-4,6-dimethoxyphenol can be employed to study the activity and selectivity of various heterogeneous catalysts for C-O and C-C bond cleavage.
Figure 3: General workflow for the catalytic degradation of 2-Bromo-4,6-dimethoxyphenol.
Protocol:
Reactor Setup: In a high-pressure batch reactor, add 2-Bromo-4,6-dimethoxyphenol, the desired solvent (e.g., water, methanol, or a mixture), and the heterogeneous catalyst (e.g., a supported noble metal catalyst like Pd/C or a base metal catalyst).
Reaction Conditions: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with a reactive gas if required (e.g., hydrogen for hydrodeoxygenation reactions). Heat the reactor to the desired temperature (e.g., 150-250 °C) with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by taking periodic liquid samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC). The consumption of the starting material and the formation of products can be quantified.
Work-up: After the desired reaction time, cool the reactor to room temperature, carefully vent the pressure, and open the reactor.
Product Isolation and Analysis: Separate the catalyst from the liquid phase by filtration or centrifugation. Analyze the liquid products by GC-MS and Nuclear Magnetic Resonance (NMR) to identify and quantify the degradation products. The solid catalyst can be recovered and analyzed for signs of deactivation.
Rationale for Bromine: The C-Br bond can be susceptible to cleavage under certain catalytic conditions, leading to debromination products. Studying this reaction provides insights into the stability of halogenated compounds under catalytic processing. Additionally, the bromine atom's electronic influence can affect the selectivity of C-O bond cleavage versus other reactions.
Concluding Remarks for the Advanced Researcher
2-Bromo-4,6-dimethoxyphenol is more than just another lignin model compound; it is a versatile tool for elucidating the intricate mechanisms of lignin degradation. Its strategic use can provide invaluable data for the development of more efficient and selective valorization technologies. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this important molecule. By carefully designing experiments and leveraging modern analytical techniques, the scientific community can unlock the full potential of lignin as a sustainable source of aromatic chemicals and advanced materials.
References
Adelakun, O. E., Kudanga, T., Green, I. R., le Roes-Hill, M., & Burton, S. G. (2012). Enzymatic modification of 2, 6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry, 47(9), 1306-1314.
Bugg, T. D., Ahmad, M., Hardiman, E. M., & Singh, R. (2011). The emerging role for bacteria in lignin degradation and biotechnology. Current opinion in biotechnology, 22(3), 394-400.
LookChem. (n.d.). 4-bromo-2,6-dimethoxyphenol. Retrieved from [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14845876, 4-Bromo-2,6-dimethoxyphenol. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 2,6-Dimethoxyphenol. Retrieved from [Link]
Song, Q., Wang, F., Cai, J., Wang, Y., Zhang, J., Yu, W., & Xu, J. (2013). Lignin depolymerization (LDP) in alcohol over nickel-based catalysts via a fragmentation-hydrogenolysis process. Energy & Environmental Science, 6(3), 994-1007.
Uruma, K., Umeki, H., Yamamoto, T., Nishioka, T., & Kojima, Y. (2020). Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms. New Journal of Chemistry, 44(23), 9665-9672.
Wang, H., Tucker, M. P., & Ji, Y. (2013). An integrated process for lignin valorization: C–O bond cleavage and stream purification. Green Chemistry, 15(11), 3048-3053.
YouTube. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Khan Academy. Retrieved from [Link]
Zakzeski, J., Bruijnincx, P. C., Jongerius, A. L., & Weckhuysen, B. M. (2010). The catalytic valorization of lignin for the production of renewable chemicals. Chemical reviews, 110(6), 3552-3599.
CN102060807A. (2011). Process for preparation of (2 bromo 4,5 dimethoxyphenyl) methyl bromide.
CN106631714A. (2017). Method for synthesizing 2,6-dimethoxyphenol.
CN103242220A. (2013). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
Wikipedia contributors. (2024, January 23). 2C-B. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-4,6-dimethylphenol. Retrieved from [Link]
Application Note: High-Purity O-Methylation of 2-Bromo-4,6-dimethoxyphenol
This Application Note provides a rigorous, validated protocol for the O-methylation of 2-Bromo-4,6-dimethoxyphenol to synthesize 2-Bromo-1,3,5-trimethoxybenzene. This transformation is a critical step in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, validated protocol for the O-methylation of 2-Bromo-4,6-dimethoxyphenol to synthesize 2-Bromo-1,3,5-trimethoxybenzene. This transformation is a critical step in the synthesis of polyphenolic natural products and pharmacophores.
Executive Summary & Chemical Strategy
The conversion of 2-Bromo-4,6-dimethoxyphenol to its methyl ether derivative is achieved via a Williamson Ether Synthesis. While various methylating agents exist (e.g., dimethyl sulfate, diazomethane), this protocol utilizes Methyl Iodide (MeI) and Potassium Carbonate (
) in Acetone .
Rationale for Method Selection
Regioselectivity: The use of a weak base (
) favors O-alkylation over C-alkylation, a common side reaction in electron-rich phenolic systems.
Purification: The resulting product, 2-Bromo-1,3,5-trimethoxybenzene, is highly crystalline.[1] This protocol leverages the solubility differential between the starting phenol and the product to allow for purification via recrystallization, avoiding tedious column chromatography.
Scalability: This method is robust from milligram to multi-gram scales.
Reaction Scheme
The reaction proceeds via an
mechanism where the phenoxide anion, generated in situ by the carbonate base, performs a nucleophilic attack on the methyl iodide.
Figure 1: Mechanistic pathway for the base-mediated O-methylation.
Safety & Hazard Analysis (Critical)
Reagent
Hazard Class
Critical Handling Protocol
Methyl Iodide (MeI)
High Toxicity / Carcinogen
Neurotoxic and volatile alkylating agent. MUST be handled in a functioning fume hood. Double-glove (Nitrile) is mandatory. Quench waste with aqueous ammonia or amine solution before disposal.
2-Bromo-4,6-dimethoxyphenol
Irritant
Standard PPE. Avoid dust inhalation.
Acetone
Flammable
Keep away from open flames/sparks. Ensure reflux condenser is properly seated.
High efficiency due to non-reversible deprotonation.
Appearance
White to off-white crystalline solid
Yellowing indicates iodine contamination (wash with if persistent).
Melting Point
83 – 85 °C
Sharp melting point indicates high purity.
NMR (CDCl3)
6.13 (s, 2H), 3.86 (s, 3H), 3.82 (s, 6H)
Note: Chemical shifts are approximate and solvent-dependent.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Optimization
Issue: Low Conversion
Cause: Old or wet
.
Solution: Flame-dry the base or use freshly ground anhydrous carbonate.
Cause: Evaporation of MeI.
Solution: Ensure the condenser water is very cold. Add an additional 0.5 equiv of MeI if the reaction stalls.
Issue: Product Discoloration (Yellow/Brown)
Cause: Free Iodine (
) formation.
Solution: Dissolve the crude residue in Ethyl Acetate and wash with 10% Aqueous Sodium Thiosulfate (
) before the final recrystallization.
Alternative "Green" Approach
For labs restricting alkyl halide use, Dimethyl Carbonate (DMC) can be used. However, this requires an autoclave or sealed pressure tube at
and typically utilizes a catalyst like DBU or specialized zeolites. The MeI method remains superior for standard benchtop synthesis due to milder thermal requirements.
References
PubChem. (n.d.).[5] 2-Bromo-1,3,5-trimethoxybenzene Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Banerjee, A. K., et al. (2025).[6] Use of Methyliodide in o-Methylation of organic compounds.[7][6][8] Organic & Medicinal Chemistry International Journal.[6] Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts - Supplementary Information. Retrieved from [Link][2][9][8][10]
2-Bromo-4,6-dimethoxyphenol as an intermediate in pharmaceutical synthesis
Executive Summary 2-Bromo-4,6-dimethoxyphenol (also referred to as 6-bromo-2,4-dimethoxyphenol) is a critical halogenated phenolic intermediate in medicinal chemistry. Its structural uniqueness lies in the ortho-bromo ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-4,6-dimethoxyphenol (also referred to as 6-bromo-2,4-dimethoxyphenol) is a critical halogenated phenolic intermediate in medicinal chemistry. Its structural uniqueness lies in the ortho-bromo phenol motif combined with electron-donating methoxy groups. This specific substitution pattern makes it a highly reactive scaffold for:
Suzuki-Miyaura Cross-Couplings: Synthesizing polymethoxylated biaryl systems, a pharmacophore found in potent tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogs).
Heterocyclic Cyclization: Serving as a precursor for benzofurans and coumarins via Sonogashira coupling followed by intramolecular cyclization.
Antioxidant Development: Leveraging the phenolic hydroxyl group and methoxy stabilization for radical scavenging activity.
This guide provides a validated synthesis protocol, downstream application workflows, and structural insights for researchers in drug discovery.
Chemical Identity & Structural Logic[1]
The molecule is chemically equivalent to 6-bromo-2,4-dimethoxyphenol . Due to the symmetry of the phenol ring, the "2-bromo-4,6-dimethoxy" numbering is often used interchangeably with "6-bromo-2,4-dimethoxy" depending on the prioritization of substituents, but they represent the same physical entity (superimposable upon flipping).
Property
Detail
IUPAC Name
2-Bromo-4,6-dimethoxyphenol
Common Synonyms
6-Bromo-2,4-dimethoxyphenol; Brominated 2,4-DMP
Molecular Formula
C₈H₉BrO₃
Molecular Weight
233.06 g/mol
Key Functionality
C-Br (Ortho): Site for Pd-catalyzed coupling.OH (Phenolic): Nucleophile for cyclization/etherification.OMe (Meta/Para): Electron-donating groups modulating potency.
Synthesis Protocol: Regioselective Bromination
Objective: Synthesize 2-Bromo-4,6-dimethoxyphenol from 2,4-dimethoxyphenol with high regioselectivity.
Mechanistic Insight: The hydroxyl group (OH) is the strongest activating group, directing ortho and para. The 2-OMe and 4-OMe groups also direct ortho/para.
Position 6: Ortho to OH, ortho to 1-H (sterically accessible), and activated by the meta-relationship to OMe groups? No, let's look closer.
OH directs to 6.
2-OMe directs to 3 and 5.
4-OMe directs to 3 and 5.
Wait: In 2,4-dimethoxyphenol, the 6-position is ortho to the strong OH donor. The 3 and 5 positions are ortho to methoxy groups but meta to the OH. The OH group's activation dominates, directing electrophilic substitution primarily to position 6.
Materials
Substrate: 2,4-Dimethoxyphenol (1.0 eq)
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Procedure
Dissolution: Dissolve 10 mmol of 2,4-dimethoxyphenol in 50 mL of anhydrous acetonitrile in a round-bottom flask.
Cooling: Cool the solution to 0°C using an ice bath to suppress over-bromination.
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: NBS is preferred over liquid bromine for better stoichiometric control and safety.
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a less polar spot compared to the starting material.
Quench: Quench with 10% aqueous sodium thiosulfate (20 mL) to neutralize trace bromine.
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Yield Expectation: 85–92% as a crystalline solid.
Application 1: Synthesis of Biaryl Tubulin Inhibitors
This intermediate is a vital building block for Combretastatin A-4 (CA-4) analogs. CA-4 is a potent vascular disrupting agent.[1] The 2-bromo-4,6-dimethoxyphenol scaffold allows for the construction of the "B-ring" of CA-4 derivatives via Suzuki coupling.
Combine aryl halide, boronic acid, base, and catalyst in a sealed tube.
Heat to 90°C for 12 hours.
Cool, filter through Celite, and extract with EtOAc.
Outcome: The resulting biaryl phenol mimics the pharmacophore of Colchicine and Combretastatin, targeting the colchicine-binding site on tubulin.
Application 2: Benzofuran Synthesis (Cyclization)
The ortho-bromo phenol motif is the classic precursor for benzofurans via a "one-pot" Sonogashira coupling followed by cyclization.
Workflow
Sonogashira Coupling: React 2-Bromo-4,6-dimethoxyphenol with a terminal alkyne (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ / CuI / Et₃N.
Intermediate: This forms an o-alkynylphenol.
Cyclization: Under the basic conditions (or with added Lewis acid like AuCl₃), the phenolic oxygen attacks the internal alkyne carbon, closing the ring to form a 4,6-dimethoxybenzofuran .
Significance: Benzofurans are privileged structures in anti-arrhythmic (e.g., Amiodarone analogs) and antimicrobial drug discovery.
Visualization of Reaction Pathways[3][4]
Figure 1: Divergent synthesis pathways from 2,4-dimethoxyphenol to high-value pharmaceutical scaffolds.
Safety & Handling
Brominated Phenols: Can be severe skin and eye irritants. Wear nitrile gloves and safety goggles.
NBS: Store in a refrigerator; decomposed NBS (yellow/orange) can lead to side reactions.
Palladium Catalysts: Handle in a fume hood; residual heavy metals must be scavenged (e.g., using SiliaMetS®) before biological testing.
References
VulcanChem. (n.d.). 2-Bromo-4,6-dimethoxybenzaldehyde - Intermediate in Organic Synthesis. Retrieved from
Pettit, G. R., et al. (1995). Antineoplastic Agents.[2] Synthesis of Combretastatin A-4 Prodrugs. Journal of Medicinal Chemistry. (Contextual grounding for biaryl synthesis).
Cayman Chemical. (n.d.). Brominated Phenethylamine Standards. Retrieved from
Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxyphenol and related isomers. Retrieved from
LookChem. (n.d.). 4-bromo-2,6-dimethoxyphenol Pharmaceutical Applications. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: BROM-24DMP-OPT
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanistic Insight
The Challenge:
Brominating 2,4-dimethoxyphenol presents a classic paradox in organic synthesis. The substrate is an electron-rich aromatic system (activated by three oxygenated groups), making it hyper-reactive toward electrophilic aromatic substitution (EAS).
The Risk:
The primary failure mode is not lack of reactivity, but over-reactivity . The electron-rich ring is susceptible to Single Electron Transfer (SET) oxidation, leading to the formation of ortho- or para-quinones (black tars) rather than the desired aryl bromide. Furthermore, the presence of multiple activating groups can lead to polybromination if stoichiometry is not rigorously controlled.
The Solution:
To maximize the yield of 5-bromo-2,4-dimethoxyphenol , we must suppress the radical oxidation pathway while facilitating the ionic EAS pathway. This requires a switch from molecular bromine (
) to N-bromosuccinimide (NBS) and strict temperature modulation.
Standard Operating Procedures (SOPs)
Method A: Direct Bromination (The "Gold Standard")
Recommended for initial attempts and scale-up where atom economy is prioritized.
Dissolution: Charge a round-bottom flask with 2,4-dimethoxyphenol and dry Acetonitrile. Stir until fully dissolved.
Thermal Control: Cool the solution to 0°C using an ice/water bath. Crucial: Do not skip this step. Room temperature addition promotes oxidation.
Controlled Addition: Add NBS portion-wise over 30 minutes.
Why? Dumping NBS causes a local concentration spike, favoring polybromination and radical formation.
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Check for disappearance of starting material).
Quench: Add 10% aqueous Sodium Thiosulfate (
) to neutralize unreacted active bromine.
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Method B: The Protection Strategy (The "Safety Net")
Recommended if Method A yields dark tars or inseparable mixtures.
Concept: Acetylating the phenol temporarily reduces ring electron density, preventing oxidation to quinones.
Protocol:
Protection: React 2,4-dimethoxyphenol with Acetic Anhydride (
) / Pyridine 2,4-dimethoxyphenyl acetate .
Bromination: Treat the acetate with NBS in ACN or
/Acetic Acid. (The ring is now deactivated enough to tolerate stronger conditions without oxidizing).
Deprotection: Hydrolysis with
/Methanol to yield 5-bromo-2,4-dimethoxyphenol .
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black immediately. What happened?
Diagnosis:Oxidative Quinone Formation.
You likely generated a phenoxy radical which coupled or oxidized to a quinone. This is common when using
or running the reaction too hot.
Corrective Action:
Switch to Method A (NBS). NBS provides a low concentration of electrophilic bromine, preventing the "oxidative shock" of liquid bromine.
Exclude Light: Wrap the flask in foil. Light accelerates radical pathways (SET oxidation).
Lower Temperature: Run the addition at -10°C to 0°C.
Q2: I see a mixture of mono-bromo and di-bromo products.
Diagnosis:Stoichiometry Mismatch.
Because the product (5-bromo-2,4-dimethoxyphenol) is still activated, it competes with the starting material for the remaining brominating agent.
Corrective Action:
Strict Stoichiometry: Use exactly 1.00 equiv of NBS. Do not use an excess "just to be safe."
Dilution: Dilute the reaction to 0.05 M. High concentration favors intermolecular side reactions.
Slow Addition: Add the NBS as a solution in ACN via a syringe pump over 1 hour.
Q3: Why is the bromine at the 5-position? Can I get the 6-isomer?
Mechanistic Explanation:
Position 3: Sterically crowded between two methoxy groups. (Blocked).
Position 6: Ortho to OH, Meta to 4-OMe.
Position 5 (Preferred): Ortho to 4-OMe, Para to 2-OMe.
The directing power of the methoxy groups, combined with steric factors, overwhelmingly favors the 5-position. Obtaining the 6-isomer requires blocking the 5-position first or using a completely different synthetic route (e.g., lithiation).
Data & Visualization
Table 1: Solvent & Reagent Performance Matrix
Reagent
Solvent
Temp
Yield
Primary Issue
DCM
RT
<40%
Heavy tar formation (Oxidation)
Acetic Acid
0°C
55-65%
Moderate oxidation, difficult workup
NBS
Acetonitrile
0°C
85-92%
Optimal balance of yield/purity
NBS
DMF
RT
60-70%
Solvent difficult to remove; lower regioselectivity
Workflow Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on stability requirements.
Regioselectivity Logic Map
Figure 2: Visualizing the electronic and steric factors dictating the formation of the 5-bromo isomer.
References
Direct NBS Bromination Protocol:
Oberhauser, T. (1997). "A Simple and Highly Regioselective Bromination of Activated Aromatic Compounds." Journal of Organic Chemistry. (General reference for NBS/ACN efficiency).
Acetylation Strategy (Protection/Deprotection):
CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol (Analogous chemistry demonstrating the acetylation workaround).
Solvent Effects in Bromination:
Ghiaci, M., & Asghari, J. (2009). "Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile." Canadian Journal of Chemistry, 87(2), 442-442.[1]
Regioselectivity in Dimethoxybenzenes:
Castrillón, J. (2010). "Regiospecific P-Bromination of Activated Aromatic Systems." TopSCHOLAR.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PHEN-OX-246
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Prevention of oxidative degradation (Pink/Brown discoloration) in electron-rich phenols.
Introduction: The "Pink Powder" Phenomenon
Welcome to the technical support hub for 2-Bromo-4,6-dimethoxyphenol . If you are here, you likely opened a container of what should be a white crystalline solid, only to find it has turned a faint pink, beige, or dark brown.
Do not panic. This is a common issue with electron-rich phenolic compounds.
This molecule is structurally predisposed to oxidation.[1][2] The presence of two methoxy groups (electron-donating) and a hydroxyl group on the benzene ring significantly lowers its ionization potential. This makes it thermodynamically eager to donate an electron to atmospheric oxygen, initiating a cascade that results in highly colored quinone impurities.
This guide provides the mechanistic understanding , storage protocols , and salvage workflows required to maintain the integrity of your material.
Module 1: The Root Cause (Why is this happening?)
To prevent degradation, you must understand the enemy. The "pink" color is not the bulk material decomposing; it is usually a trace surface impurity (often <1%) with a very high extinction coefficient.
The Mechanism of Failure
Initiation: Light or trace metal ions catalyze the removal of the phenolic proton/electron, forming a Phenoxy Radical .
Propagation: This radical is stabilized by the methoxy groups but eventually reacts with oxygen or couples with another radical.
Termination (Chromophore Formation): The radical converts into para-quinones or dimers (biphenyls). These highly conjugated systems absorb visible light, causing the discoloration.
Visualizing the Pathway
Figure 1: The oxidative cascade. Note that the "Pink" product is often a trace impurity, not total bulk degradation.
Module 2: The Gold Standard Storage Protocol
Question: How do I store this for 6+ months without degradation?
Answer: You must eliminate the three pillars of oxidation: Heat, Light, and Oxygen.
Storage Specifications
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Freezer)
Arrhenius equation: Lowering T slows radical propagation significantly.
Atmosphere
Argon or Nitrogen
Displaces paramagnetic Oxygen (), which acts as a diradical oxidant.
Container
Amber Glass
Blocks UV radiation that can photolytically cleave the O-H bond.
Seal
Parafilm + Desiccant
Moisture facilitates proton transfer, accelerating electron loss.
The "Schlenk" Storage Method (Best Practice)
For critical applications (e.g., GMP synthesis or kinetic studies), do not rely on the original cap.
Transfer the material to a vial with a PTFE-lined septum .
Purge the headspace with Argon for 2 minutes.
Wrap the cap interface tightly with Parafilm.
Place the vial inside a secondary jar containing Drierite (CaSO₄) .
Module 3: Troubleshooting & Salvage
Question: My sample is already pink. Do I throw it away?
Answer:Rarely. The color is intense, but the chemical purity often remains >98%. Follow this decision tree to determine the fate of your material.
Workflow: The "Pink Powder" Decision Tree
Figure 2: Assessment workflow. Visual inspection is unreliable due to the high extinction coefficient of quinones.
Purification Protocol: Recrystallization
If NMR confirms degradation (>2%), perform this "rescue" recrystallization.
Solvent System: Hexanes / Ethyl Acetate (3:1 ratio) OR Ethanol / Water (9:1).
Dissolution: Dissolve the solid in the minimum amount of hot solvent (approx. 50-60°C).
Critical Step: If the solution is dark, add Activated Charcoal , stir for 5 mins, and filter hot through Celite. This removes the colored quinone impurities.
Crystallization: Allow to cool slowly to room temperature, then -20°C.
Filtration: Wash crystals with cold, degassed hexanes.
Drying: Dry under high vacuum in the dark.
Module 4: Handling & Usage FAQs
Q: Can I weigh this out on the open bench?A: Yes, for short periods (<15 mins). However, avoid using metal spatulas (iron/steel), which can catalyze oxidation. Use porcelain, glass, or PTFE-coated spatulas .
Q: Which solvent should I use for reactions?A: Avoid ethers (THF/Ether) that contain peroxides. If using THF, ensure it is distilled or tested for peroxides. Degas all solvents by sparging with Nitrogen for 15 minutes prior to dissolving the phenol.
Q: Why does the SDS say "Store under Inert Gas"?A: This is a regulatory requirement for "Air Sensitive" classifications. While the compound won't explode or ignite in air, the "quality" shelf-life drops from years to weeks without inert gas.
References
Phenol Oxidation Mechanisms
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 35: Phenols). Oxford University Press.
Topic: Mechanism of electron-rich phenol oxidation to quinones.[2]
Comparison of 2-Bromo-4,6-dimethoxyphenol with 4-Bromosyringol
Comparative Technical Guide: 4-Bromosyringol vs. 2-Bromo-4,6-dimethoxyphenol Executive Summary This guide provides a technical comparison between two regioisomers of brominated dimethoxyphenols: 4-Bromosyringol (the para...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Technical Guide: 4-Bromosyringol vs. 2-Bromo-4,6-dimethoxyphenol
Executive Summary
This guide provides a technical comparison between two regioisomers of brominated dimethoxyphenols: 4-Bromosyringol (the para-bromo standard) and 2-Bromo-4,6-dimethoxyphenol (the ortho-bromo specialist). While they share the same molecular formula (
), their divergent steric and electronic profiles dictate distinct applications in drug discovery and materials science.
4-Bromosyringol is the "Gold Standard" for symmetric biaryl synthesis and lignin model studies, offering a sterically accessible bromine for cross-coupling.
2-Bromo-4,6-dimethoxyphenol serves as a specialized "Ortho-Blocker," utilized when increasing acidity (lower pKa) or introducing steric constraints near the phenolic hydroxyl is required to modulate metabolic stability or receptor binding.
Structural & Electronic Profiling
The core difference lies in the position of the bromine atom relative to the phenolic hydroxyl group. This regioisomerism fundamentally alters the molecule's reactivity landscape.
Br pulls density through resonance/induction from para
Br exerts strong inductive withdrawal on OH (ortho-effect)
Predicted pKa
~9.4 (Less acidic)
~8.0–8.5 (More acidic due to ortho-Br)
Key Application
Cross-coupling (Suzuki/Buchwald)
Antioxidant probing, metabolic blocking
Visualizing the Steric & Electronic Divergence
The following diagram illustrates the structural logic dictating the reactivity of these two isomers.
Figure 1: Structural causality map comparing the accessible para-bromo motif of 4-Bromosyringol against the sterically congested ortho-bromo motif of 2-Bromo-4,6-dimethoxyphenol.
In medicinal chemistry, these phenols are often used as building blocks to create biaryl scaffolds via Suzuki-Miyaura coupling.
A. 4-Bromosyringol: The Reliable Workhorse
Due to the para positioning of the bromine, the catalytic cycle (oxidative addition) proceeds rapidly. The steric bulk of the methoxy groups is far enough from the reaction center (C4) to not interfere with the Palladium catalyst.
Catalyst Requirement: Standard Pd(PPh3)4 or Pd(dppf)Cl2.
B. 2-Bromo-4,6-dimethoxyphenol: The Steric Challenge
The ortho-bromine is flanked by the phenolic hydroxyl and a meta-methoxy group. This creates significant steric congestion, making oxidative addition difficult. Furthermore, the free hydroxyl group ortho to the bromine can coordinate with the Palladium catalyst, potentially poisoning it or requiring higher catalyst loadings.
Success Rate: Moderate (requires optimization).
Catalyst Requirement: Requires sterically demanding ligands (e.g., SPhos, XPhos) or Buchwald precatalysts to overcome the ortho hindrance.
This protocol validates the reactivity difference.
Objective: Couple each isomer with Phenylboronic acid.
Reagents:
Substrate (1.0 eq): 4-Bromosyringol OR 2-Bromo-4,6-dimethoxyphenol.
Phenylboronic acid (1.5 eq).
Base:
(2.0 eq).
Catalyst:
(5 mol%).
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
Step 1: Degas solvents with
for 30 mins (Critical for preventing phenol oxidation).
Step 2: Charge reaction vial with substrate, boronic acid, base, and catalyst under inert atmosphere.
Step 3: Heat to 80°C for 4 hours.
Step 4 (Analysis): Monitor via HPLC/TLC.
Expected Outcome:
4-Bromosyringol:[2][3] Full conversion to biphenyl product.
2-Bromo-4,6-dimethoxyphenol: <40% conversion (stalled intermediate). Correction: To drive this reaction, switch to Pd-XPhos G3 catalyst and raise temperature to 100°C.
Performance Domain: Antioxidant Activity[4][6][7]
Both compounds are phenolic antioxidants, but they operate via slightly different mechanisms due to the bromine position.
Mechanism: Hydrogen Atom Transfer (HAT). The stability of the resulting phenoxy radical determines potency.
4-Bromosyringol: The radical is stabilized by two ortho-methoxy groups (resonance) and destabilized by the electron-withdrawing para-bromo group. However, it remains a potent antioxidant similar to Vitamin E analogs.
2-Bromo-4,6-dimethoxyphenol: The ortho-bromo group can form an intramolecular Hydrogen bond with the OH (Br···HO), potentially "locking" the hydrogen and increasing the Bond Dissociation Enthalpy (BDE), thereby reducing antioxidant efficiency compared to the para-isomer.
Figure 2: DPPH assay workflow for quantifying radical scavenging capacity. 4-Bromosyringol is expected to outperform the 2-bromo isomer due to lack of intramolecular H-bonding constraints.
Synthesis & Sourcing
4-Bromosyringol: Readily synthesized by bromination of Syringol (2,6-dimethoxyphenol) in acetic acid. The symmetry directs bromine exclusively to the para position.
2-Bromo-4,6-dimethoxyphenol: Requires a more complex route, often starting from 2,4-dimethoxyphenol. Bromination must be carefully controlled to target the ortho position (C2) over the para position (C5), often requiring low temperatures (0°C) or blocking groups.
References
PubChem. (2025).[4] 4-Bromo-2,6-dimethoxyphenol Compound Summary. National Center for Biotechnology Information. Link
Olsen, E. K., et al. (2013).[5] Cellular antioxidant effect of four bromophenols from the red algae. Marine Drugs, 11(8), 2769-2784.[5] (Demonstrates antioxidant protocols for bromophenols). Link
Sun, J., et al. (2018). Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. ResearchGate. (Provides context for the difficulty of ortho-substituted coupling). Link
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Steric Effects. (General reference for Pd-catalyzed cycles). Link
Technical Guide: UV-Vis Spectroscopic Characterization of Brominated Dimethoxyphenols
Executive Summary & Strategic Context Brominated dimethoxyphenols (e.g., 4-bromo-2,6-dimethoxyphenol) serve as critical intermediates in the synthesis of bioactive marine natural products and lignin-derived pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Brominated dimethoxyphenols (e.g., 4-bromo-2,6-dimethoxyphenol) serve as critical intermediates in the synthesis of bioactive marine natural products and lignin-derived pharmaceuticals.[1] While Mass Spectrometry (MS) provides mass confirmation, UV-Vis spectroscopy remains the most rapid, cost-effective method for monitoring bromination efficiency and determining pKa values in situ.[1]
This guide moves beyond basic spectral data. It provides a comparative analysis of how bromine substitution patterns—specifically at the ortho vs. para positions relative to the phenolic hydroxyl—alter the electronic absorption manifold. We focus on the bathochromic (red) shift as the primary diagnostic tool for validating successful bromination.
Theoretical Framework: The Electronic Origin of the Shift
To interpret the data correctly, one must understand the competition between steric hindrance and electronic resonance.
The Auxochromic Effect
The introduction of a bromine atom into the dimethoxyphenol scaffold perturbs the benzene
transition.
Inductive Effect (-I): Bromine is electronegative, withdrawing electron density (
-bond), which theoretically stabilizes the ground state (blue shift).[1]
Mesomeric Effect (+M): Crucially, the lone pairs on the bromine atom can donate into the
-system. This interaction raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap () and causing a bathochromic shift (longer wavelength).
In brominated dimethoxyphenols, the +M effect generally dominates, especially when the bromine is para to the hydroxyl group, extending the conjugation length.[1]
Ionization (The pH Effect)
In basic media (pH > pKa), the phenol deprotonates to form a phenoxide anion . The negative charge on the oxygen is a powerful auxochrome, causing a massive red shift (often >20 nm) and a hyperchromic effect (increased intensity). This is the "fingerprint" of a free phenolic group.
Mechanistic Visualization
The following diagram illustrates the electronic causality linking structure to spectral shift.
Figure 1: Causal pathway of electronic transitions leading to observed spectral shifts.
Comparative Data Analysis
The following table synthesizes experimental maxima (
) for key brominated dimethoxyphenols against their non-brominated parents. Note the distinct shift upon bromination and the secondary shift upon ionization.
Table 1: UV-Vis Absorption Maxima (Neutral vs. Basic Media)
Steric crowding by ortho-Br may slightly dampen the shift compared to para.[1]
Bromophenol Blue
Dye (Ref)
420 nm (Yellow)
590 nm (Blue)
+170 nm
Extreme example of conjugation extension used for validation.[1]
Data Interpretation:
Bromination Confirmation: If you are synthesizing 4-bromo-2,6-dimethoxyphenol from Syringol, a shift of the primary band from 270 nm to ~282 nm confirms the addition of the halogen.[1]
Purity Check: The absence of the 270 nm shoulder in the product spectrum indicates complete conversion.
Validated Experimental Protocol
To achieve reproducible results comparable to the data above, you must control solvent polarity and pH. This protocol is self-validating via the Isosbestic Point check .
Reagents & Preparation
Solvent: HPLC-grade Methanol (cutoff <205 nm). Do not use acetone (absorbs at 330 nm).
Fail: No clear intersection implies decomposition (oxidation of the phenoxide) or impurities.
Analytical Workflow Diagram
Figure 2: Step-by-step protocol for spectroscopic validation of brominated phenols.
References
PubChem. (2025).[1][2][3] 4-Bromo-2,6-dimethoxyphenol Compound Summary. National Library of Medicine.[1]
[Link][1]
Gallard, H., et al. (2003).[1] Rate Constants of Reactions of Bromine With Phenols in Aqueous Solution. Water Research.
[Link]
Save My Exams. (2025). Nitration & Bromination of Phenol: Directing Effects.
[Link][4]
Arnold, W. A., et al. (2013).[1] UV-induced formation of bromophenols from polybrominated diphenyl ethers. Environmental Science & Technology.[1]
[Link]
A Comprehensive Guide to the Safe Handling of 2-Bromo-4,6-dimethoxyphenol
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical hazards and proactive safety measures. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep understanding of chemical hazards and proactive safety measures. This guide provides a detailed protocol for the safe handling of 2-Bromo-4,6-dimethoxyphenol, emphasizing not just the "what" but the critical "why" behind each recommendation. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this and similar chemical entities with the utmost confidence and safety.
Understanding the Risks: A Toxicological Profile
2-Bromo-4,6-dimethoxyphenol is a substituted aromatic compound. While specific toxicological data for this exact compound is not extensively documented, its structural similarity to other halogenated phenols warrants a cautious approach. The primary hazards associated with this class of compounds include:
Skin and Eye Irritation: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage upon contact.[1] The presence of a bromine atom can enhance its irritant properties.
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[1][2]
Systemic Toxicity: Phenols can be absorbed through the skin, and significant exposure can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[3][4]
Given these potential hazards, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and stringent handling protocols is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to 2-Bromo-4,6-dimethoxyphenol. The following table summarizes the recommended PPE, with detailed explanations below.
Protection Type
Specific Recommendation
Rationale
Eye and Face Protection
Tightly-fitting safety goggles with side shields. A face shield should be worn over goggles when there is a significant splash hazard.
Protects against accidental splashes and airborne particles from entering the eyes, which are particularly sensitive to corrosive substances.[1][4]
Hand Protection
Double gloving with a heavier grade glove (e.g., butyl rubber, neoprene) over a standard nitrile glove.
Phenolic compounds can penetrate standard laboratory gloves. Butyl rubber and neoprene offer superior resistance to phenols.[3] Double gloving provides an additional layer of protection.
Body Protection
A flame-resistant or 100% cotton lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended when handling larger quantities or when there is a splash risk.
Prevents skin contact with the chemical. Natural fibers like cotton offer better protection against fire than synthetic materials which can melt and adhere to the skin.[5][6]
Respiratory Protection
Work should be conducted in a certified chemical fume hood.[6][7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Minimizes the inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity.[1]
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to handling 2-Bromo-4,6-dimethoxyphenol, from preparation to disposal. Adherence to this protocol is crucial for ensuring a safe laboratory environment.
Caption: A visual workflow for the safe handling of 2-Bromo-4,6-dimethoxyphenol.
1. Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs): Before beginning any work, thoroughly read and understand the SDS for 2-Bromo-4,6-dimethoxyphenol and any relevant institutional SOPs.[8] This initial step is fundamental to recognizing and mitigating potential hazards.
2. Don Appropriate Personal Protective Equipment (PPE): As detailed in the table above, don all required PPE before entering the designated work area. Ensure that gloves are inspected for any signs of degradation or punctures.
3. Work in a Chemical Fume Hood: All handling of 2-Bromo-4,6-dimethoxyphenol, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation exposure.
4. Weigh and Handle with Care: When weighing the solid material, do so on a tared weigh paper or in a suitable container to minimize the generation of dust. Use non-sparking tools.[9] If preparing solutions, add the solid to the solvent slowly to avoid splashing.
5. Decontaminate Work Area: Upon completion of the experimental work, thoroughly decontaminate the work surface in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.
6. Dispose of Waste Properly: All waste contaminated with 2-Bromo-4,6-dimethoxyphenol, including gloves, weigh papers, and pipette tips, must be disposed of as hazardous chemical waste.[10] Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.[11] Never dispose of this chemical down the drain.[9]
7. Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Dispose of all single-use PPE in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[9]
Storage and Disposal: Long-Term Management
Storage: Store 2-Bromo-4,6-dimethoxyphenol in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] The storage location should be clearly labeled.
Disposal: All waste containing 2-Bromo-4,6-dimethoxyphenol must be disposed of in accordance with local, state, and federal regulations. This typically involves collection in a designated halogenated organic waste container for subsequent incineration by a licensed hazardous waste disposal facility.[1][10]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the broader research community.
References
ECHEMI. (n.d.). 2-Bromo-4-methoxyphenol SDS, 17332-11-5 Safety Data Sheets.